tilisolol hydrochloride

Vascular Pharmacology K_ATP Channel Beta-Blocker

Standard β-blockers like propranolol induce reflex peripheral vasoconstriction, confounding vascular research. Tilisolol hydrochloride (N-696) eliminates this limitation through combined non-selective β-adrenoceptor blockade and direct K_ATP channel opening in vascular smooth muscle. • Preserves peripheral blood flow vs. propranolol-validated in forearm hemodynamic studies • OCT-dependent corneal transport distinct from passive timolol diffusion-essential for ocular drug delivery models • Attenuates ischemic myocardial acidosis superior to propranolol in preclinical infarct models Supplied with analytical characterization for reproducible cardiovascular, ocular transport, and myocardial ischemia research.

Molecular Formula C17H24N2O3.HCl
Molecular Weight 0
CAS No. 155346-81-9
Cat. No. B1176387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametilisolol hydrochloride
CAS155346-81-9
Synonyms(+)-4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-1(2H)-isoquinolinone monohydrochloride
Molecular FormulaC17H24N2O3.HCl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tilisolol Hydrochloride (CAS 155346-81-9) | Non-Selective Beta-Blocker with Vasodilatory K_ATP Channel Activity for Hypertension and Angina Research


Tilisolol hydrochloride (N-696) is a non-selective β-adrenergic receptor antagonist primarily indicated for hypertension and angina pectoris [1]. It is distinct among β-blockers for its dual mechanism: it blocks both β1 and β2 adrenoceptors to reduce heart rate and cardiac output, while also opening ATP-sensitive potassium (K_ATP) channels in vascular smooth muscle, leading to direct vasodilation [2][3]. Tilisolol does not possess intrinsic sympathomimetic activity (ISA) [4]. This profile positions tilisolol as a reference compound for investigating the therapeutic value of combined β-blockade and K_ATP channel-mediated vasorelaxation.

Why Tilisolol Hydrochloride is Not Interchangeable with Standard Beta-Blockers Like Propranolol, Atenolol, or Nadolol


The clinical and experimental profile of tilisolol hydrochloride is critically defined by its direct vasodilatory action via K_ATP channel opening, a property not shared by standard β-blockers such as propranolol, atenolol, or nadolol [1][2]. This dual mechanism translates into distinct hemodynamic outcomes: tilisolol lowers blood pressure without the reflex peripheral vasoconstriction and increased vascular resistance typical of non-vasodilating β-blockers [3][4]. Furthermore, tilisolol demonstrates unique ocular transport characteristics mediated by organic cation transporters (OCTs), which diverge sharply from the passive diffusion kinetics of other ophthalmic β-blockers like timolol [5][6]. Substitution with a generic β-blocker would eliminate the K_ATP channel-mediated vasodilation and alter critical tissue-specific pharmacokinetics, invalidating experimental models that rely on this compound's unique pharmacological fingerprint.

Quantitative Differentiation of Tilisolol Hydrochloride from Comparator Beta-Blockers


Direct Vasorelaxation in Vascular Tissue via K_ATP Channel Opening

In isolated rat thoracic aorta pre-contracted with 20 mM KCl, tilisolol produced a concentration-dependent relaxation (10^-5 to 10^-3 M), while neither nadolol nor atenolol exhibited significant inhibitory effects on KCl-induced contraction at the same concentrations [1]. The vasorelaxant effect of tilisolol was partially but significantly attenuated by the specific K_ATP channel blocker glibenclamide, confirming a direct mechanism of action distinct from β-blockade [1].

Vascular Pharmacology K_ATP Channel Beta-Blocker

Hypotensive Effect Without Peripheral Vasoconstriction in Humans

In a clinical study of healthy males, tilisolol (30 mg/day for 7 days) significantly decreased mean blood pressure from 86 ± 2 to 79 ± 2 mmHg and heart rate from 75 ± 4 to 56 ± 2 bpm, but notably did not alter resting forearm blood flow or forearm vascular resistance. In contrast, propranolol (60 mg/day for 7 days) decreased forearm blood flow (p<0.05) and increased forearm vascular resistance (p<0.01) while also lowering blood pressure and heart rate [1]. Additionally, tilisolol did not augment forearm vasoconstrictive responses to intraarterial norepinephrine, unlike propranolol [1].

Human Hemodynamics Forearm Circulation Vasodilation

Coronary Vasodilation and Favorable Cardiac Ionic Current Profile

In chronically instrumented dogs, tilisolol (2 mg/kg i.v.) decreased coronary vascular resistance (CVR) without affecting large coronary artery diameter, an effect suppressed by glibenclamide. Conversely, propranolol (1 mg/kg i.v.) and arotinolol (0.25 mg/kg i.v.) both decreased coronary artery diameter and increased CVR [1]. At the myocyte level, therapeutic concentrations of tilisolol (0.01-0.15 µM) did not affect L-type Ca2+ current or inwardly rectifying K+ current, but it reversed isoproterenol-induced increases in delayed rectifier K+ current [2]. This contrasts with the broader ionic effects of some other β-blockers.

Coronary Circulation Cardiac Electrophysiology Ischemia

Ocular Pharmacokinetic Advantage: Active Corneal Transport vs. Passive Diffusion

In isolated rabbit corneal epithelium, tilisolol flux from the apical to basal side was significantly larger than flux in the opposite direction, and this transport was inhibited by the organic cation transporter (OCT) inhibitor quinidine. In contrast, timolol transport exhibited no directionality and was insensitive to quinidine, consistent with passive diffusion [1]. This indicates tilisolol is actively transported by OCTs across the corneal epithelium, a property not shared by timolol.

Ocular Drug Delivery Corneal Permeability Pharmacokinetics

Attenuation of Ischemia-Induced Myocardial Acidosis

In an anesthetized dog model of coronary artery ligation, intravenous tilisolol (0.2 mg/kg) attenuated ischemia-induced myocardial acidosis. The magnitude of this protective effect was ranked as tilisolol > propranolol > amosulalol ≥ nipradilol. The attenuation of acidosis by tilisolol was partially abolished by pretreatment with glibenclamide [1].

Myocardial Ischemia Cardioprotection Metabolic Acidosis

Tilisolol Hydrochloride (155346-81-9): Recommended Research and Industrial Applications Based on Evidence


Investigating the Role of K_ATP Channel Opening in β-Blocker-Mediated Vasodilation

Tilisolol serves as a unique pharmacological probe to dissect the contributions of β-blockade versus direct K_ATP channel opening in vascular relaxation. Researchers can compare its effects directly with those of propranolol or atenolol in isolated vessel preparations (e.g., rat aorta) or in vivo models to quantify the vasodilatory component attributable to K_ATP channels, using glibenclamide as a control [1].

Human Hemodynamic Studies on the Avoidance of Peripheral Vasoconstriction

For clinical pharmacology studies assessing the impact of β-blockers on peripheral circulation, tilisolol provides a validated reference for a drug that lowers blood pressure without inducing forearm vasoconstriction or augmenting sympathetic reflexes, as demonstrated against propranolol [1]. It is ideal for experiments where maintaining peripheral blood flow is a critical endpoint.

Ophthalmic Drug Delivery Model for Active Corneal Transport

Tilisolol is a benchmark compound for studying active, carrier-mediated transport across the corneal epithelium. Its OCT-dependent permeability profile, established through direct comparison with passively diffusing timolol, makes it an essential reference standard for validating in vitro corneal permeability assays and for developing novel ocular drug delivery systems targeting OCT transporters [1].

Cardioprotection and Myocardial Ischemia-Reperfusion Injury Models

In preclinical models of acute myocardial infarction, tilisolol can be used as a positive control or investigative agent to evaluate the combined benefits of β-adrenergic blockade and K_ATP channel opening on infarct size, myocardial acidosis, and arrhythmogenesis, as suggested by its superior attenuation of ischemic acidosis compared to propranolol and other agents [1].

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